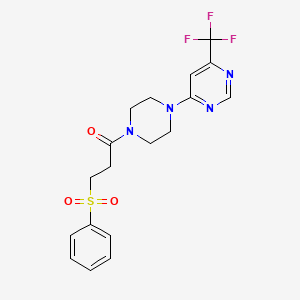

3-(Phenylsulfonyl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)propan-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(Phenylsulfonyl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)propan-1-one is an intriguing organic compound used in various scientific research areas The molecular structure includes a phenylsulfonyl group, a trifluoromethyl-substituted pyrimidine ring, and a piperazine moiety

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Phenylsulfonyl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)propan-1-one generally involves multiple steps:

Starting Materials: : A suitable phenylsulfonyl precursor, a 6-(trifluoromethyl)pyrimidine derivative, and piperazine.

Reaction Conditions: : The reactions are typically conducted in an inert atmosphere, using solvents like dimethylformamide (DMF) or dichloromethane (DCM). Reagents such as bases (e.g., potassium carbonate) and coupling agents (e.g., EDCI) facilitate the formation of desired intermediates.

Purification: : The intermediates and final product are purified using techniques like chromatography.

Industrial Production Methods

While specific industrial-scale methods for producing this compound are not well-documented, the principles would mirror laboratory synthesis with optimizations for efficiency, yield, and cost-effectiveness. Scaling up would involve larger reactors, continuous flow systems, and automated purification processes.

化学反応の分析

Types of Reactions

Substitution Reactions: : The compound can undergo nucleophilic substitutions, particularly at the sulfonyl or piperazine sites.

Reduction/Oxidation: : The phenylsulfonyl group can be reduced under specific conditions, and the compound may participate in oxidation reactions, affecting the functional groups.

Common Reagents and Conditions

Reagents: : Sodium borohydride for reductions, bromine or hydrogen peroxide for oxidation.

Conditions: : Typical conditions include varying temperatures (0°C to reflux), solvents like ethanol, and catalysts as needed.

Major Products

Depending on the reaction conditions, products may include derivatives with altered sulfonyl or pyrimidine groups, which may further react to form complex organic molecules.

科学的研究の応用

Chemistry

Catalysis: : Investigated for roles in catalytic cycles due to its functional groups.

Ligand Design: : Used as a scaffold for designing ligands in coordination chemistry.

Biology

Biochemical Probes: : Utilized in studying protein interactions and cellular pathways due to its capacity to bind selectively to biological targets.

Medicine

Drug Discovery: : Explored as a potential lead compound for developing pharmaceuticals, especially targeting receptors or enzymes implicated in diseases.

Diagnostics: : Modified to form part of diagnostic agents in imaging techniques.

Industry

Material Science: : Investigated for potential in creating novel materials with unique electronic or structural properties.

作用機序

The compound's mechanism of action involves its interaction with specific molecular targets:

Receptors: : Binding to cellular receptors may alter signaling pathways.

Enzymes: : Inhibition or activation of enzymes, affecting biochemical reactions.

Pathways: : Involvement in metabolic or signaling pathways, contributing to its biological effects.

類似化合物との比較

Similar Compounds

3-(Phenylsulfonyl)-1-(piperazin-1-yl)propan-1-one

3-(Phenylsulfonyl)-1-(4-(trifluoromethyl)pyridin-3-yl)piperazin-1-yl)propan-1-one

3-(Benzylsulfonyl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)propan-1-one

Unique Features

Trifluoromethyl Group: : Provides distinct reactivity and biological activity.

Pyrimidine Ring: : Enhances interactions with biological targets, differentiating it from simpler analogs.

This comprehensive overview covers the multifaceted aspects of 3-(Phenylsulfonyl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)propan-1-one, highlighting its synthetic pathways, reactivity, and applications in research and industry. What’s next?

生物活性

The compound 3-(Phenylsulfonyl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)propan-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its structural components:

- Phenylsulfonyl Group : Known for its role in enhancing solubility and biological activity.

- Trifluoromethylpyrimidine : This moiety is often associated with increased lipophilicity and biological potency.

- Piperazine Ring : Commonly used in drug design for its ability to interact with various biological targets.

Antimicrobial Activity

Recent studies have indicated that compounds containing the trifluoromethylpyrimidine moiety exhibit significant antimicrobial properties. For instance, derivatives of pyrimidines have shown promising antifungal and antibacterial activities, which can be attributed to their ability to inhibit key enzymes or disrupt cellular processes in pathogens .

Cytotoxicity Assessments

In vitro studies have demonstrated that the compound exhibits moderate cytotoxicity against various cancer cell lines. The cytotoxic effects were evaluated using assays such as MTT and LDH, showing that while the compound can reduce cell viability, it does so at concentrations significantly higher than those required to exert antimicrobial effects .

The proposed mechanisms of action for this compound include:

- Enzyme Inhibition : The phenylsulfonyl group may interact with cysteine residues in target enzymes, inhibiting their activity. This mechanism is similar to other sulfone compounds known for their enzyme inhibition properties .

- Disruption of Cellular Integrity : The trifluoromethyl group enhances the compound's ability to penetrate cell membranes, potentially leading to disruptions in cellular integrity and function .

Study on Antifungal Activity

A study investigating the antifungal efficacy of related pyrimidine derivatives revealed that compounds with similar structures showed high activity against Botrytis cinerea, a common fungal pathogen. The tested compounds demonstrated control efficiencies comparable to established fungicides .

Assessment of Selectivity

In a selectivity index evaluation, certain derivatives exhibited a favorable profile, showing potent anti-parasitic activity with minimal cytotoxic effects on mammalian cells. This selectivity suggests potential therapeutic applications in treating infections without significant toxicity .

Data Summary

特性

IUPAC Name |

3-(benzenesulfonyl)-1-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19F3N4O3S/c19-18(20,21)15-12-16(23-13-22-15)24-7-9-25(10-8-24)17(26)6-11-29(27,28)14-4-2-1-3-5-14/h1-5,12-13H,6-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPNSZQIWKMULLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C(=O)CCS(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19F3N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。